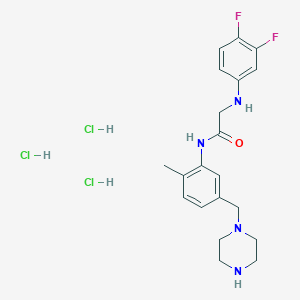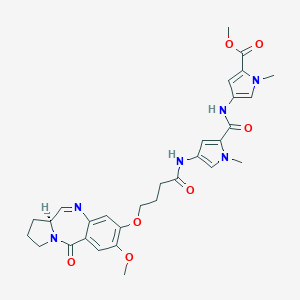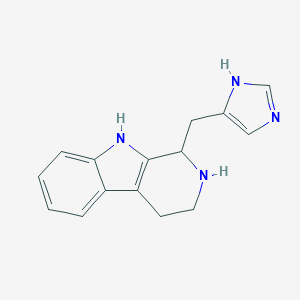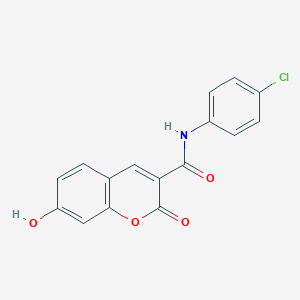
GW791343 (dihidrocloruro)
Descripción general
Descripción
Aplicaciones Científicas De Investigación
GW 7913431 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un compuesto de herramienta para estudiar el receptor P2X7 y su papel en varios procesos químicos.
Biología: Ayuda a comprender las funciones fisiológicas y patológicas del receptor P2X7 en los procesos celulares.
Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias y afecciones que involucran la muerte celular.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos al receptor P2X7
Mecanismo De Acción
GW 7913431 ejerce sus efectos modulando el receptor P2X7, un canal iónico dependiente de ligando. Actúa como un modulador alostérico negativo en los receptores humanos P2X7, reduciendo la actividad del receptor en respuesta a agonistas como el ATP. Esta modulación afecta varias vías de señalización descendentes involucradas en la inflamación y la muerte celular .
Compuestos Similares:
A-317491: Un antagonista no nucleótido del receptor P2X3 y P2X2/3.
Gefapixant: Un antagonista del receptor P2X3 con posibles aplicaciones terapéuticas.
Lu AF27139: Un antagonista selectivo del receptor P2X7
Singularidad: GW 7913431 es único en su doble papel como modulador alostérico negativo en los receptores humanos P2X7 y como modulador alostérico positivo en los receptores de rata P2X7. Esta doble funcionalidad lo convierte en una herramienta valiosa para estudiar las diferencias específicas de especie en la actividad del receptor y para desarrollar terapias dirigidas .
Análisis Bioquímico
Biochemical Properties
GW791343 dihydrochloride plays a significant role in biochemical reactions by interacting with the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. This compound acts as a non-competitive antagonist of the human P2X7 receptor, with a pIC50 value of 6.9-7.2 . The interaction between GW791343 dihydrochloride and the P2X7 receptor enhances the rhythmic release of ATP, which is crucial for various cellular processes .
Cellular Effects
GW791343 dihydrochloride has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, GW791343 dihydrochloride inhibits agonist-stimulated ethidium accumulation in cells expressing human P2X7 receptors . This modulation of the P2X7 receptor activity can lead to changes in ATP release patterns, impacting cellular communication and metabolic processes .
Molecular Mechanism
The molecular mechanism of GW791343 dihydrochloride involves its binding interactions with the P2X7 receptor. As a negative allosteric modulator, GW791343 dihydrochloride does not compete with ATP at the binding site but instead binds to a different site on the receptor, altering its conformation and reducing its activity . This non-competitive antagonism results in decreased receptor activation and subsequent downstream effects on cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GW791343 dihydrochloride can change over time. The compound is stable under desiccating conditions and can be stored for up to 12 months at room temperature . Over time, GW791343 dihydrochloride enhances ATP rhythm in SCN cells, with ATP levels measured every 4 hours . Long-term studies have shown that the compound maintains its efficacy in modulating P2X7 receptor activity over extended periods .
Dosage Effects in Animal Models
The effects of GW791343 dihydrochloride vary with different dosages in animal models. At lower concentrations, the compound acts as a negative allosteric modulator of the human P2X7 receptor, while at higher concentrations, it can increase the potency and effect of ATP in rat P2X7 receptors . Toxic or adverse effects at high doses have not been extensively reported, but it is essential to consider species-specific differences when interpreting dosage effects .
Metabolic Pathways
GW791343 dihydrochloride is involved in metabolic pathways related to ATP release and receptor modulation. The compound interacts with enzymes and cofactors that regulate ATP levels and receptor activity . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, GW791343 dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the localization and accumulation of the compound, ensuring its availability at target sites such as the P2X7 receptor . The compound’s distribution is crucial for its efficacy in modulating receptor activity and cellular processes .
Subcellular Localization
GW791343 dihydrochloride is localized to specific subcellular compartments where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to the P2X7 receptor, primarily located on the cell membrane . This subcellular localization is essential for the compound’s function as a negative allosteric modulator, allowing it to effectively modulate receptor activity and cellular signaling pathways .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de GW 7913431 involucra múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. Las rutas de síntesis específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. típicamente involucra técnicas de síntesis orgánica como la formación de enlaces amida, la sustitución aromática y la halogenación .
Métodos de Producción Industrial: La producción industrial de GW 7913431 probablemente implicaría técnicas de síntesis orgánica a gran escala, asegurando una alta pureza y rendimiento. Esto incluye el uso de reactores automatizados, purificación por cromatografía y medidas estrictas de control de calidad para garantizar la coherencia y la seguridad .
Análisis De Reacciones Químicas
Tipos de Reacciones: GW 7913431 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, potencialmente alterando su actividad.
Sustitución: Las reacciones de sustitución aromática pueden introducir diferentes sustituyentes en el anillo aromático.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como halógenos (cloro, bromo) y nucleófilos (aminas, tioles).
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios compuestos aromáticos sustituidos .
Comparación Con Compuestos Similares
A-317491: A non-nucleotide P2X3 and P2X2/3 receptor antagonist.
Gefapixant: A P2X3 receptor antagonist with potential therapeutic applications.
Lu AF27139: A selective antagonist of the P2X7 receptor
Uniqueness: GW 7913431 is unique in its dual role as a negative allosteric modulator at human P2X7 receptors and a positive allosteric modulator at rat P2X7 receptors. This dual functionality makes it a valuable tool for studying species-specific differences in receptor activity and for developing targeted therapies .
Propiedades
IUPAC Name |
2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N4O.2ClH/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16;;/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJPZTBIYHPSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B529604.png)
![Pyrazolo[1,5-b]pyridazine deriv. 22](/img/structure/B529645.png)
![3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide](/img/structure/B529658.png)




![10-(4-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B529994.png)
![methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B530023.png)
![N-[1-[(4-Ethylphenyl)sulfonylamino]-2-hydroxyindan-6-yl]-3-methoxybenzamide](/img/structure/B530336.png)
![7-amino-5-(4-chlorophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B530544.png)
![7-methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B530772.png)

![N-[(E)-(4-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B531224.png)
